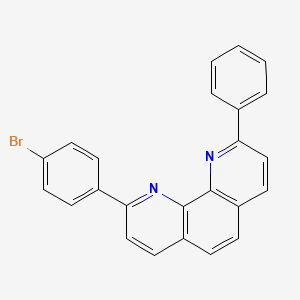
(R)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine is a chiral amine compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,5-dichloropyridine.
Chiral Amine Introduction:
Reaction Conditions: Typical reaction conditions might include the use of catalysts like palladium on carbon (Pd/C) for hydrogenation reactions, or chiral ligands for asymmetric synthesis.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. The use of robust and scalable catalysts and reagents would be essential.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might involve the conversion of the pyridine ring to a piperidine ring.
Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as Pd/C or Raney nickel.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Potential use in the design of ligands for catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biologically active molecules.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine: The enantiomer of the compound, which might have different biological activity.
3,5-Dichloropyridine: The parent compound without the chiral amine group.
1-(3,5-Dichloropyridin-2-yl)ethan-1-amine: A similar compound with a shorter alkyl chain.
Uniqueness
®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the dichloropyridine moiety, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10Cl2N2 |
|---|---|
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
(1R)-1-(3,5-dichloropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10Cl2N2/c1-2-7(11)8-6(10)3-5(9)4-12-8/h3-4,7H,2,11H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
VKHBASGQSRGMPE-SSDOTTSWSA-N |
Isomerische SMILES |
CC[C@H](C1=C(C=C(C=N1)Cl)Cl)N |
Kanonische SMILES |
CCC(C1=C(C=C(C=N1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)
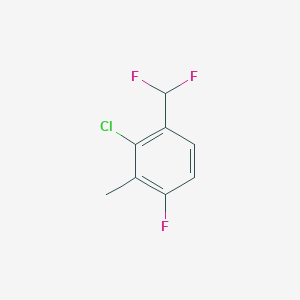
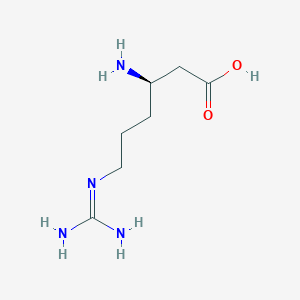

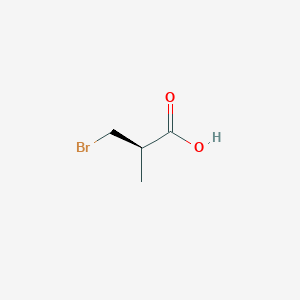
![(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)
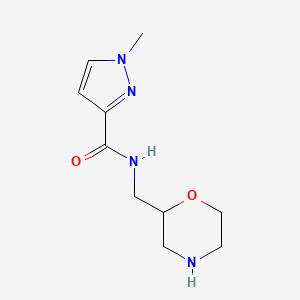



![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
